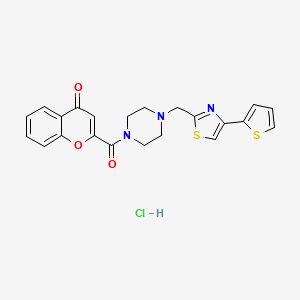

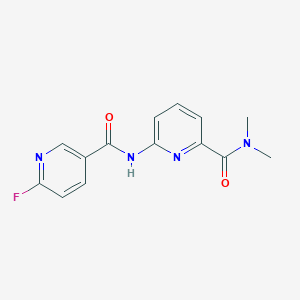

![molecular formula C19H24ClN5O2S B2868782 5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-61-6](/img/structure/B2868782.png)

5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chlorophenyl, piperazine, and triazole groups. The piperazine ring, a six-membered ring with two nitrogen atoms, is a common structural motif in many pharmaceuticals . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions . The piperazine ring could potentially be involved in reactions with electrophiles .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating potent efficacy . This suggests that our compound could potentially be synthesized and screened for similar antiviral activities, contributing to the development of new antiviral medications.

Anti-inflammatory Properties

The indole nucleus, a component of the compound’s structure, is known to possess anti-inflammatory capabilities. By exploring the specific pharmacophore of our compound, researchers can potentially develop new anti-inflammatory drugs, especially considering the broad spectrum of biological activities associated with indole derivatives .

Anticancer Potential

Compounds with an indole base have shown cytotoxicity against various human cancer cell lines. For example, certain bis(indolyl)thiadiazoles have been reported to exhibit potent anticancer activity . The structural complexity of “5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” could be leveraged to target specific cancer cells, leading to the development of novel chemotherapeutic agents.

Antimicrobial Effects

Indole derivatives are also known for their antimicrobial properties. The compound could be investigated for its efficacy against a range of bacterial and fungal pathogens, potentially leading to the creation of new antimicrobial drugs that could be particularly useful in the era of increasing antibiotic resistance .

Antidiabetic Applications

The indole scaffold is associated with antidiabetic effects. By examining the interaction of our compound with various enzymes and receptors involved in diabetes, it could contribute to the design of new therapeutic agents aimed at managing or treating diabetes .

Neuroprotective Actions

Given the presence of a piperazine ring in the compound, which is often found in neuroprotective agents, there is a possibility that this compound could exhibit neuroprotective properties. This could be particularly relevant in the treatment of neurodegenerative diseases, and further research could explore its potential applications in this field .

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , and piperazine derivatives are widely employed in drugs .

Mode of Action

It can be inferred from similar compounds that they interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a wide range of pathways .

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more .

Propriétés

IUPAC Name |

5-[(2-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-5-3-4-6-14(13)20)24-9-7-23(8-10-24)11-12-26/h3-6,16,26-27H,2,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKATGRBAPRZFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)CCO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

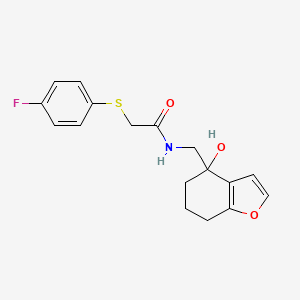

![3-[(dimethylamino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2868699.png)

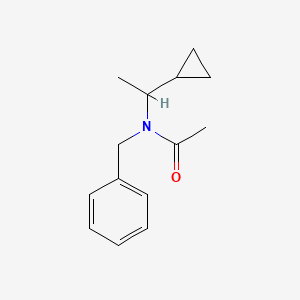

![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2868702.png)

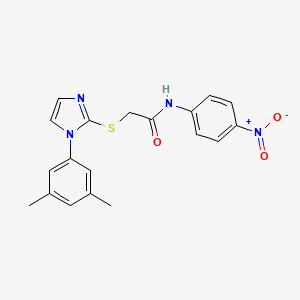

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868709.png)

![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868713.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2868715.png)

![6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B2868717.png)

![2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2868722.png)